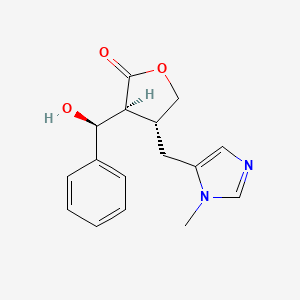

(3S,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

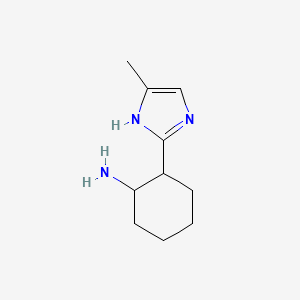

Isopilosine is a naturally occurring alkaloid found in the leaves of the jaborandi plant (Pilocarpus microphyllus). It has a molecular formula of C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol . This compound is known for its potential medicinal properties, particularly in the treatment of glaucoma and as a stimulant of sweat and lachrymal glands .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopilosine can be synthesized through various chemical reactions. One common method involves the use of 2(3H)-furanone, 3-benzoyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-trans)- . The synthesis process typically involves several steps, including the formation of intermediate compounds and their subsequent conversion to isopilosine under controlled reaction conditions.

Industrial Production Methods: On an industrial scale, isopilosine is often extracted from the leaves of the jaborandi plant. The extraction process involves the use of solvents such as toluene and methylene chloride to obtain a solution that is then alkalinized with ammonium carbonate . The solution undergoes acidification, filtration, and further alkalinization to remove impurities. High-performance liquid chromatography (HPLC) is employed to achieve a purity level higher than 98% .

Análisis De Reacciones Químicas

Types of Reactions: Isopilosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving isopilosine include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled temperature and pH conditions.

Major Products Formed: The major products formed from the reactions of isopilosine depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted isopilosine derivatives.

Aplicaciones Científicas De Investigación

Isopilosine has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology and medicine, isopilosine has been studied for its potential therapeutic effects, including its ability to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, the causative agent of Chagas disease . Additionally, isopilosine has shown promise in the treatment of schistosomiasis and as a skin-whitening agent .

Mecanismo De Acción

The mechanism of action of isopilosine involves its interaction with specific molecular targets and pathways. Isopilosine acts as a peripheral stimulant of the parasympathetic nervous system, similar to pilocarpine . It binds to muscarinic receptors, leading to increased secretion of sweat and tears. Additionally, isopilosine has been shown to inhibit the sterol 14α-demethylase protease of Trypanosoma cruzi, disrupting the parasite’s ability to synthesize essential sterols .

Comparación Con Compuestos Similares

Isopilosine is structurally similar to other imidazole alkaloids such as pilosine and epiisopilosine . it is unique in its specific biological activities and therapeutic potential. Unlike pilosine, which is primarily used for its cholinergic effects, isopilosine has shown broader applications in treating parasitic infections and skin conditions .

List of Similar Compounds:- Pilosine

- Epiisopilosine

- Pilocarpine

- Epiisopiloturine

Isopilosine stands out due to its diverse range of applications and unique mechanism of action, making it a valuable compound in both scientific research and potential therapeutic use.

Propiedades

Fórmula molecular |

C16H18N2O3 |

|---|---|

Peso molecular |

286.33 g/mol |

Nombre IUPAC |

(3S,4R)-3-[(S)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |

InChI |

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14-,15+/m0/s1 |

Clave InChI |

DZOVBAVEJYPSLL-AEGPPILISA-N |

SMILES isomérico |

CN1C=NC=C1C[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC=CC=C3)O |

SMILES canónico |

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)

![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)

![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)

![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)